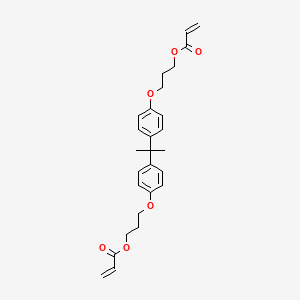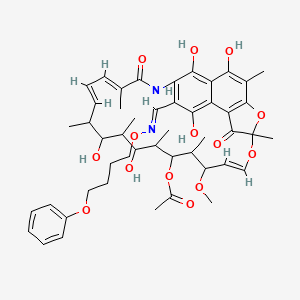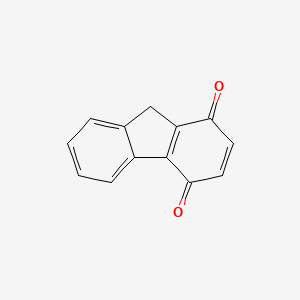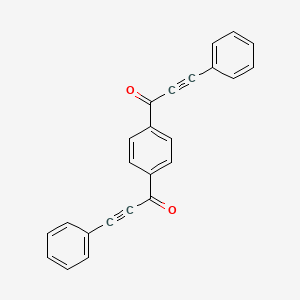
1,1'-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one): is a compound with a complex structure, characterized by the presence of phenyl and propynone groups attached to a phenylene core. This compound is part of the chalcone family, which is known for its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and acetophenone derivatives under basic conditions, often using sodium hydroxide in an ethanolic solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is used as a precursor in the synthesis of various organic compounds, including polymers and advanced materials .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules, making it a candidate for drug development .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as non-linear optical materials and photorefractive polymers .
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,1’-(1,4-Phenylene)bis(3-phenyl-2-propen-1-one): Similar structure but with a propenone group instead of propynone.
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one): Contains furyl groups instead of phenyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Different functional groups but similar phenylene core.
Uniqueness: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its propynone groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
41304-88-5 |
|---|---|
Molecular Formula |
C24H14O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-phenyl-1-[4-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(17-11-19-7-3-1-4-8-19)21-13-15-22(16-14-21)24(26)18-12-20-9-5-2-6-10-20/h1-10,13-16H |
InChI Key |
FISRADNYOQUUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


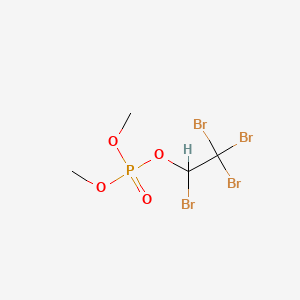
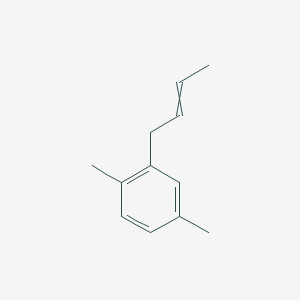
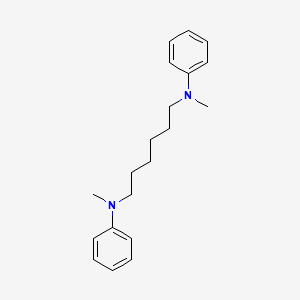
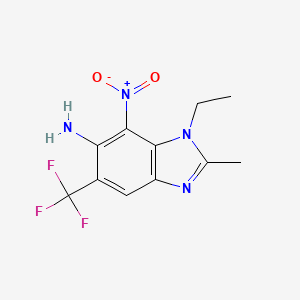
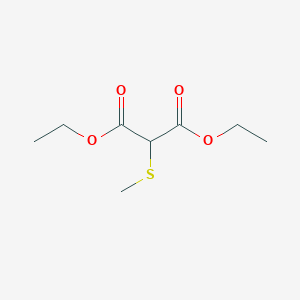
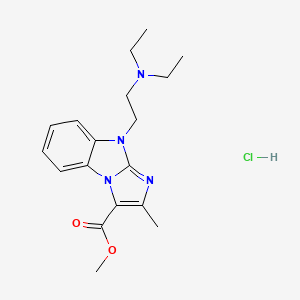
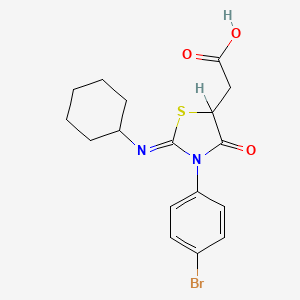
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)


![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
